4'-(Trifluoromethyl)biphenyl-3-methanamine HCl

Catalog No.
S8381810
CAS No.
M.F
C14H13ClF3N
M. Wt
287.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Trifluoromethyl)biphenyl-3-methanamine HCl

Product Name

4'-(Trifluoromethyl)biphenyl-3-methanamine HCl

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride

Molecular Formula

C14H13ClF3N

Molecular Weight

287.71 g/mol

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18;/h1-8H,9,18H2;1H

InChI Key

XGIREOJUOGGGCY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN.Cl

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN.Cl

4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride (CAS: 472964-40-2) is a highly specialized, rigid biaryl building block extensively utilized in medicinal chemistry and advanced materials synthesis. Featuring a biphenyl core, a para-substituted trifluoromethyl (-CF3) group, and a meta-substituted primary amine, this compound provides an ideal combination of structural rigidity, enhanced lipophilicity, and metabolic resistance. Supplied as a stable hydrochloride salt, it ensures precise stoichiometric control and extended shelf life compared to its free base counterpart. Procurement of this specific intermediate is typically driven by the need to introduce a metabolically robust, kinked biaryl spacer into drug candidates, particularly in the development of kinase inhibitors, GPCR ligands, and agrochemical active ingredients where target binding requires a ~120° exit vector [1].

Substituting 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl with non-fluorinated biphenyls, alternative isomers, or the free base form introduces significant downstream risks in both synthesis and application. The free base form is susceptible to atmospheric carbon dioxide absorption and oxidative degradation, leading to variable yields in parallel synthesis and requiring frequent re-purification. Replacing the para-CF3 group with a hydrogen atom or a simple methyl group dramatically increases the molecule's susceptibility to cytochrome P450-mediated para-hydroxylation, often resulting in rapid in vivo clearance of the final active pharmaceutical ingredient (API). Furthermore, utilizing the para-methanamine isomer (180° vector) instead of the meta-isomer (120° vector) fundamentally alters the spatial trajectory of the attached pharmacophore, frequently abolishing target affinity in sterically constrained binding pockets [1].

Handling Stability: Hydrochloride Salt vs. Free Base

Primary benzylamines in their free base form are notorious for rapidly absorbing atmospheric CO2 to form carbamate salts, altering their effective molecular weight and introducing impurities. The hydrochloride salt of 4'-(Trifluoromethyl)biphenyl-3-methanamine exhibits superior stability, maintaining >99% purity over extended storage under ambient conditions [1].

Evidence DimensionPurity retention over 6 months (ambient air exposure)
Target Compound Data>99% (stable solid)
Comparator Or BaselineFree base analog (<90% due to carbamate/carbonate formation)
Quantified Difference>9% preservation of active amine titer
ConditionsAmbient laboratory storage, non-inert atmosphere

Procuring the HCl salt eliminates the need for inert-gas glovebox handling and prevents stoichiometric errors during high-throughput library synthesis.

Metabolic Resistance: CF3 Substitution vs. Unsubstituted Biphenyl

The distal para-position of a biphenyl ring is a primary site for oxidative metabolism by hepatic CYP450 enzymes. The incorporation of the strongly electron-withdrawing and sterically demanding trifluoromethyl group effectively blocks para-hydroxylation. In standard in vitro metabolic assays for derivative compounds, CF3-substituted biaryls consistently demonstrate significantly lower intrinsic clearance rates compared to their non-fluorinated counterparts [1].

Evidence DimensionRelative Intrinsic Clearance (Cl_int) in Human Liver Microsomes
Target Compound DataCF3-substituted biphenyl derivatives
Comparator Or BaselineUnsubstituted biphenyl derivatives
Quantified Difference3- to 5-fold reduction in Cl_int
ConditionsHLM assay, NADPH-dependent oxidation

Selecting the CF3-bearing building block preemptively solves metabolic liability bottlenecks, accelerating the transition from lead identification to in vivo efficacy studies.

Vector Geometry: Meta- vs. Para-Methanamine Substitution

The meta-positioning of the methanamine group on the proximal phenyl ring dictates the spatial orientation of the subsequent molecular extension. Unlike the para-isomer which projects substituents linearly, the meta-isomer introduces a distinct structural kink. This geometry is critical for navigating non-linear binding channels or inducing specific conformational changes in target proteins [1].

Evidence DimensionAmine exit vector angle relative to the biphenyl axis
Target Compound DataMeta-methanamine (~120° trajectory)
Comparator Or BaselinePara-methanamine isomer (~180° trajectory)
Quantified Difference60° shift in spatial projection
ConditionsIn silico 3D conformation analysis

Procuring the meta-isomer is essential when structure-activity relationship (SAR) data dictates that a linear (para) extension causes steric clashes within the receptor binding site.

Lipophilicity Modulation: Impact of the Trifluoromethyl Group

The addition of a trifluoromethyl group is a proven strategy to increase the lipophilicity of a pharmacophore without excessively increasing its topological polar surface area (TPSA). Compared to a standard biphenyl-3-methanamine, the 4'-CF3 analog significantly increases the calculated partition coefficient, directly correlating with enhanced passive cellular permeability in downstream derivatives [1].

Evidence DimensionCalculated Partition Coefficient (cLogP) contribution
Target Compound Data4'-CF3 substitution
Comparator Or Baseline4'-H substitution
Quantified DifferenceIncrease of approximately +0.8 to +1.0 LogP units
ConditionsStandard physicochemical property calculations

Buyers targeting intracellular proteins should prioritize this CF3-analog to ensure that synthesized libraries maintain sufficient lipophilicity for passive membrane diffusion.

Hit-to-Lead Optimization in Medicinal Chemistry

Ideal for synthesizing libraries of amide or urea derivatives where the parent compound suffers from rapid oxidative metabolism. The CF3 group protects the vulnerable para-position, extending the half-life of the resulting drug candidates [1].

Design of Kinase Inhibitors with Kinked Topologies

The ~120° exit vector of the meta-methanamine is perfectly suited for occupying the hydrophobic back-pockets of kinase ATP-binding sites, where a linear biphenyl would cause steric repulsion [2].

High-Throughput Parallel Synthesis

The stable hydrochloride salt form allows for precise automated weighing and liquid dispensing without the degradation issues associated with free-base amines, ensuring high reproducibility across 96-well plate reactions [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

287.0688616 g/mol

Monoisotopic Mass

287.0688616 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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